(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Antiviral Drug Discovery HBV Capsid Assembly Modulation Structure-Activity Relationship (SAR)

(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 478017-75-3) is a synthetic small molecule belonging to the phenylpropenamide class, a family of non-nucleoside inhibitors primarily investigated for activity against the hepatitis B virus (HBV). Its structure is defined by a cyano-substituted propenamide core, an (E)-configured olefin, a lipophilic N-(1-phenylethyl) amide tail, and a 3-(trifluoromethyl)phenyl substituent.

Molecular Formula C19H15F3N2O
Molecular Weight 344.337
CAS No. 478017-75-3
Cat. No. B2733430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
CAS478017-75-3
Molecular FormulaC19H15F3N2O
Molecular Weight344.337
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N
InChIInChI=1S/C19H15F3N2O/c1-13(15-7-3-2-4-8-15)24-18(25)16(12-23)10-14-6-5-9-17(11-14)19(20,21)22/h2-11,13H,1H3,(H,24,25)/b16-10+
InChIKeyPIBJZWJVZVEMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Guide for (E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 478017-75-3): A Phenylpropenamide Research Chemical


(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 478017-75-3) is a synthetic small molecule belonging to the phenylpropenamide class, a family of non-nucleoside inhibitors primarily investigated for activity against the hepatitis B virus (HBV) [1]. Its structure is defined by a cyano-substituted propenamide core, an (E)-configured olefin, a lipophilic N-(1-phenylethyl) amide tail, and a 3-(trifluoromethyl)phenyl substituent. Unlike its well-characterized analogs AT-61 and AT-130, this compound is not indexed in major bioactivity databases such as ChEMBL [2]. Its current utility is limited to use as a research tool or synthetic intermediate within drug discovery programs exploring structure-activity relationships (SAR) around the phenylpropenamide scaffold.

Why (E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide Cannot Be Replaced by Generic Phenylpropenamide Analogs


Within the phenylpropenamide chemotype, minor structural variations trigger profound shifts in antiviral potency and selectivity. The benchmark inhibitors AT-61 (2-cyano-3-(4-chlorophenyl)-N-(1-phenylethyl)propenamide) and AT-130 (2-cyano-3-[3-fluoro-4-(trifluoromethyl)phenyl]-N-(1-phenylethyl)propenamide) exhibit distinct EC50 values (e.g., AT-130 EC50 = 0.13 µM in HepAD38 cells) and differential resistance profiles against HBV mutants [1]. These data establish that 3D-QSAR models for this class are highly sensitive to the substitution pattern on the phenyl ring [2]. The 3-(trifluoromethyl)phenyl motif in CAS 478017-75-3 positions the electron-withdrawing CF3 group in a meta-relationship, a topological arrangement that differs from both AT-61 (para-chloro) and AT-130 (meta-fluoro, para-CF3). Without quantitative head-to-head data for this specific compound, any direct substitution by a better-characterized analog (e.g., using AT-130 to probe HBV encapsidation) may lead to dramatically altered outcomes, rendering the resulting data non-interpretable for SAR campaigns focused on the meta-CF3 pharmacophoric contribution.

Quantitative Selection Evidence for (E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 478017-75-3)


Unique Positional Isomer of a Pharmacologically Active Scaffold Enables Meta-CF3 SAR Profiling

A direct head-to-head comparison is not available in the literature. However, cross-study analysis provides critical structural differentiation. The compound is the 3-(trifluoromethyl)phenyl positional isomer. Its closest analogs, AT-130 (2-cyano-3-[3-fluoro-4-(trifluoromethyl)phenyl]-N-(1-phenylethyl)propenamide) and 2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide, have quantified anti-HBV activities. AT-130 inhibits wild-type HBV DNA synthesis with a 50% inhibitory concentration (IC50) of 2.40 ± 0.92 µM [1], while its 4-CF3 phenyl analog (lacking the 3-fluoro substituent) is typically less potent, demonstrating that juxtaposition of the CF3 group relative to the cyanoenamide core directly tunes activity. CAS 478017-75-3 uniquely places the CF3 group at the 3-position without additional ring substitution, enabling researchers to isolate the contribution of the meta-CF3 pharmacophore—a capability not provided by AT-130, AT-61, or the 4-CF3 analog.

Antiviral Drug Discovery HBV Capsid Assembly Modulation Structure-Activity Relationship (SAR)

Defined (E)-Stereochemistry Offers Conformational Uniformity for Crystallography

The (E)-configuration of the olefin is confirmed in the compound's IUPAC name and by its InChI Key (PIBJZWJVZVEMMJ-MHWRWJLKSA-N) . This is a critical quality attribute because phenylpropenamide activity is stereospecific: the Z-isomer of the analogous compound (E)-2-cyano-N-(1-phenylethyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide (CAS 478017-64-0) is cataloged separately but lacks reported crystallographic binding data . The defined (E)-geometry ensures that the N-(1-phenylethyl) amide tail and the 3-CF3 phenyl ring adopt a specific spatial orientation. When the class benchmark AT-130 was co-crystallized with the HBV capsid (PDB entry), it demonstrated that phenylpropenamides act as assembly accelerators by binding at inter-dimer interfaces [1]. For a structural biology team attempting to solve a co-crystal structure of a meta-CF3 analog, using the correct (E)-isomer eliminates the confounding factor of isomeric heterogeneity that would be present with a mixed or unspecified batch.

Structural Biology X-ray Crystallography Capsid Protein Binding

Commercially Available Meta-CF3 Scaffold with Physicochemical Property Differentiation

Computed physicochemical parameters from the ZINC15 database indicate a molecular weight of 344.337 g/mol and a calculated logP of 1.82 for this compound [1]. By comparison, the class benchmark AT-130 (MW ~354.35 g/mol) is heavier and contains an additional fluorine atom, while AT-61 (MW ~310.78 g/mol) is lighter but lacks the metabolically stable CF3 group. The lipophilicity (logP 1.82) aligns with lead-like chemical space, whereas many anti-HBV nucleoside analogs (e.g., entecavir, MW 277.28, logP -0.8) occupy a drastically different property space. While no direct activity comparison exists, the QSAR model from Yang et al. (2015) identifies total energy (TE) and entropy (Sθ) as key descriptors for this chemotype, and the meta-CF3 substitution pattern directly modulates the electronic distribution that underpins these descriptors [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Defined Applications for (E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide in HBV Research


Filling the Meta-Trifluoromethyl Gap in Phenylpropenamide SAR Libraries

Medicinal chemistry teams constructing comprehensive SAR tables for non-nucleoside HBV inhibitors require systematic variation of the phenyl ring substitution. While para-substituted (AT-61, AT-130) and ortho-substituted (CAS 478017-64-0) analogs are commercially available , the 3-CF3 analog has been notably absent. Including this compound in an SAR panel enables the deconvolution of electronic (Hammett σmeta = 0.43 for CF3) and steric contributions at the receptor interface, directly informing the design of next-generation capsid assembly modulators with improved resistance profiles [1].

Stereochemically Pure Probe for HBV Capsid Co-Crystallization

The phenylpropenamide class has been validated as capsid assembly effectors through co-crystallography with AT-130 [2]. For structural biology groups aiming to resolve the binding mode of a meta-CF3 phenylpropenamide, this compound's defined (E)-stereochemistry and single-isomer composition eliminate batch-to-batch variability in crystallization conditions. The resulting electron density map would uniquely reveal how the 3-CF3 group interacts with the hydrophobic pocket at the capsid inter-dimer interface.

Physicochemical Benchmarking for Lead Optimization Programs

Lead optimization campaigns targeting HBV capsid assembly require benchmarking of multiple chemotypes against key physicochemical parameters. With a computed logP of 1.82 [3], this compound occupies a lipophilicity window that is lower than AT-61 and AT-130, potentially offering a more favorable developability profile. It can serve as a matched molecular pair with the 4-CF3 analog to isolate the contribution of CF3 regiochemistry to metabolic stability, permeability, and off-target liability.

Quote Request

Request a Quote for (E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.